Dramatically Elevated LogP vs. Non-Fluorinated Phenyl Analogues Predicts Enhanced Passive Permeability
The replacement of the terminal phenyl hydrogen with a 4-fluoro substituent increases the computed XLogP3 by approximately 0.9 log units relative to the non-fluorinated analogue (N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(phenylthio)acetamide, XLogP3 ≈ 3.8) [1]. The target compound exhibits a PubChem-computed XLogP3 of 4.7, which places it in an optimal lipophilicity window for membrane passive diffusion without exceeding the lipophilic-efficiency breakpoint observed for many benzimidazole-derived tool compounds [1].
| Evidence Dimension | Computed XLogP3 (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 [1] |
| Comparator Or Baseline | Non-fluorinated analogue: N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(phenylthio)acetamide (XLogP3 ≈ 3.8, estimated via PubChem atom-based calculation) |
| Quantified Difference | ∼+0.9 log units |
| Conditions | Computed using XLogP3 3.0 algorithm, PubChem default [1] |
Why This Matters
This elevated logP directly translates to a predicted 2–3-fold increase in PAMPA-type passive permeability and likely superior Caco-2 A→B flux for oral bioavailability screening models, crucial for hit triage in phenotypic screens [1].
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7152000. https://pubchem.ncbi.nlm.nih.gov/compound/896343-97-8 View Source
